molecular formula C12H14N2O B3024378 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one CAS No. 89860-74-2

7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one

Cat. No. B3024378
CAS RN: 89860-74-2
M. Wt: 202.25 g/mol
InChI Key: BPTLVNXOZVWAGH-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one, also known as THPQ, is a novel heterocyclic compound used in the synthesis of various chemical compounds. It is a member of the pyrido[1,2-a]quinoxalin family and is a derivative of quinoxaline. THPQ is a versatile building block due to its unique structure, which has been used in the synthesis of various heterocyclic compounds.

Scientific Research Applications

Antiviral Agents

The compound’s structural features make it a potential candidate for antiviral drug development. Researchers have investigated its inhibitory effects against viral enzymes, such as the hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase . Further studies could explore its efficacy against other viruses.

Medicinal Chemistry

The compound’s unique fused indole ring system provides opportunities for medicinal chemistry. Scientists have synthesized related heteroaryl-fused indoles, including 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles and 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles. These derivatives may exhibit diverse biological activities, warranting investigation for potential drug candidates .

properties

IUPAC Name

5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-11-7-3-4-8-14(11)10-6-2-1-5-9(10)13-12/h1-2,5-6,11H,3-4,7-8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTLVNXOZVWAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one
Reactant of Route 2
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one
Reactant of Route 3
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one
Reactant of Route 4
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one
Reactant of Route 5
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one
Reactant of Route 6
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one

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